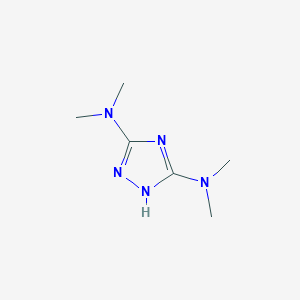
2-Butyl-5,6-dihydro-3-methylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-5,6-dihydro-3-methylpyrazine is a chemical compound commonly used in the food industry as a flavoring agent. It is also known as pyrazine or 2,3,5,6-tetramethylpyrazine. It has a strong, earthy, and nutty aroma and is commonly found in foods such as coffee, cocoa, and roasted nuts. The purpose of
Mecanismo De Acción
The mechanism of action of 2-Butyl-5,6-dihydro-3-methylpyrazine is not well understood. However, it is believed that it interacts with the olfactory receptors in the nose, which leads to the perception of the earthy and nutty aroma. It is also believed to have an effect on the central nervous system, although the exact mechanism is not known.
Efectos Bioquímicos Y Fisiológicos
2-Butyl-5,6-dihydro-3-methylpyrazine has no known biochemical or physiological effects. It is considered safe for consumption in small amounts as a flavoring agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Butyl-5,6-dihydro-3-methylpyrazine in lab experiments is its availability and low cost. It is also relatively easy to synthesize. One limitation is that its mechanism of action is not well understood, which makes it difficult to study its effects on the olfactory system and the central nervous system.
Direcciones Futuras
There are several future directions for research on 2-Butyl-5,6-dihydro-3-methylpyrazine. One area of research could be the study of its effects on the olfactory system and the central nervous system. Another area of research could be the development of new food flavors and fragrances using 2-Butyl-5,6-dihydro-3-methylpyrazine as a starting point. Additionally, the synthesis method could be optimized to obtain higher yields of the desired product.
Métodos De Síntesis
The synthesis of 2-Butyl-5,6-dihydro-3-methylpyrazine involves the reaction between 2,3,5,6-tetramethylpyrazine and butanal in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain a high yield of the desired product. The purity of the product is confirmed by various analytical techniques such as gas chromatography and mass spectrometry.
Aplicaciones Científicas De Investigación
2-Butyl-5,6-dihydro-3-methylpyrazine has various scientific research applications. It is used as a reference standard in the analysis of food flavorings. It is also used in the development of new food flavors and fragrances. Additionally, it is used in the study of the olfactory system and the perception of odor.
Propiedades
Número CAS |
15986-96-6 |
|---|---|
Nombre del producto |
2-Butyl-5,6-dihydro-3-methylpyrazine |
Fórmula molecular |
C9H16N2 |
Peso molecular |
152.24 g/mol |
Nombre IUPAC |
5-butyl-6-methyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C9H16N2/c1-3-4-5-9-8(2)10-6-7-11-9/h3-7H2,1-2H3 |
Clave InChI |
PATGXOSMIGXGKT-UHFFFAOYSA-N |
SMILES |
CCCCC1=NCCN=C1C |
SMILES canónico |
CCCCC1=NCCN=C1C |
Otros números CAS |
15986-96-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)








![3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B97074.png)



